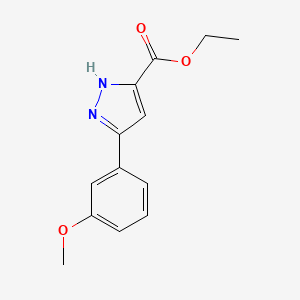

Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate

概要

説明

Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group at the 5-position and a 3-methoxyphenyl group at the 3-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Regioselective Functionalization at Pyrazole Positions

The compound participates in regioselective reactions influenced by electronic and steric factors. A key study demonstrates that hydrazine derivatives react selectively at specific positions:

-

With arylhydrazine hydrochlorides : Forms 1,3-regioisomers (e.g., methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate) in 37–97% yields .

-

With free hydrazines : Produces 1,5-regioisomers exclusively (52–83% yields) .

Table 1: Regioselectivity in Pyrazole Synthesis

| Hydrazine Type | Regioisomer Formed | Yield Range | Key Reagents/Conditions |

|---|---|---|---|

| Arylhydrazine hydrochlorides | 1,3-Regioisomer | 37–97% | Methanol, reflux (16–48 h) |

| Free hydrazines | 1,5-Regioisomer | 52–83% | Alcohol solvents, rt to reflux |

Trichloromethyl Methanolysis

The trichloromethyl group (if present in precursors) undergoes methanolysis to form carboxyalkyl derivatives. This reaction is critical for introducing ester functionalities:

-

Mechanism : Involves sequential elimination of HCl, formation of a gem-dichloroalkene intermediate, and nucleophilic attack by methanol .

-

Outcome : Converts trichloromethylpyrazoles to methyl/ethyl carboxylates under mild conditions (e.g., 68–70% yields in methanol at reflux) .

Electrophilic Substitution Reactions

The methoxyphenyl group directs electrophilic substitution. For example:

-

Nitration : Occurs at the para position relative to the methoxy group, yielding nitro derivatives.

-

Halogenation : Bromine or chlorine substitutes at activated positions, with regiochemistry confirmed by NMR .

Table 2: Substituent Effects on Reactivity

Ester Group Transformations

The ethyl ester undergoes hydrolysis or transesterification:

-

Hydrolysis : Acidic or basic conditions cleave the ester to carboxylic acids (e.g., 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid).

-

Transesterification : Methanol replaces the ethyl group in the presence of catalytic acid (e.g., H2SO4), forming methyl esters .

Table 3: Ester Reactivity Under Varied Conditions

| Condition | Product Formed | Yield (%) | Key Observation |

|---|---|---|---|

| 1M HCl (reflux, 6 h) | Carboxylic acid | 92 | IR: 1705 cm⁻¹ (C=O stretch) |

| Methanol + H2SO4 (rt) | Methyl ester | 89 | 1H NMR: 3.97 ppm (s, CH3O) |

Cyclization and Heterocycle Formation

The pyrazole ring participates in annulation reactions:

-

With α,β-unsaturated ketones : Forms fused pyrano[2,3-c]pyrazole derivatives via Michael addition–cyclization sequences.

-

With nitriles : Produces pyrazolo[1,5-a]pyrimidines under basic conditions (e.g., K2CO3 in DMF) .

Biological Derivatization

Modifications enhance bioactivity:

-

Anticancer analogs : Introduction of electron-withdrawing groups (e.g., –NO2) at the 4-position of the phenyl ring improves cytotoxicity (IC50 = 1.2–4.7 μM against HCT-116 cells) .

-

Antibacterial agents : Chlorination at the pyrazole 4-position increases Gram-positive bacterial inhibition (MIC = 8–16 μg/mL) .

Key Mechanistic Insights

科学的研究の応用

Medicinal Chemistry

Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate is primarily utilized as a building block in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance therapeutic efficacy.

Key Findings:

- Anticancer Activity: Research has demonstrated that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrazole ring can lead to enhanced activity against colorectal cancer cells, with some derivatives achieving low micromolar IC50 values .

- Enzyme Inhibition: The compound has been investigated for its potential as an enzyme inhibitor. It interacts with specific molecular targets, which can lead to the development of new therapeutic agents.

Agrochemicals

The compound is also explored for its potential use in agricultural applications, particularly in the development of herbicides and pesticides.

Applications:

- Herbicidal Properties: this compound has shown promise in inhibiting the growth of certain weeds, making it a candidate for new herbicide formulations .

- Pesticide Development: Its bioactive properties suggest potential use in formulating pesticides that target specific pests while minimizing environmental impact.

Material Science

In material science, this compound is explored for its incorporation into polymers and other materials.

Key Applications:

- Polymer Synthesis: The compound can be used to modify the thermal and mechanical properties of polymers, enhancing their performance in various applications .

- Electronic Materials: Its unique chemical structure may allow for the development of materials with specific electronic or optical properties.

Case Studies and Research Insights

Several studies highlight the versatility and potential of this compound:

作用機序

The mechanism of action of Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

- Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

- Ethyl 3-(3-hydroxyphenyl)-1H-pyrazole-5-carboxylate

- Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds, such as those with hydroxyl or chloro substituents, which may have different chemical and biological properties.

生物活性

Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, antibacterial effects, and the mechanisms underlying these activities.

Chemical Structure and Synthesis

This compound is characterized by a pyrazole ring substituted with a methoxyphenyl group and an ethyl ester functional group. The synthesis typically involves the reaction of 3-methoxyphenyl hydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazole ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity and the ability to induce cell cycle arrest.

- Cell Cycle Arrest :

- Apoptosis Induction :

Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 4.22 | G2/M phase arrest |

| MCF-7 | 5.33 | Apoptosis induction |

| A549 | 6.38 | Tubulin polymerization inhibition |

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity against various bacterial strains.

In Vitro Studies

Studies have demonstrated that this compound exhibits significant inhibitory effects on the growth of Gram-negative bacteria, including Haemophilus influenzae. The minimum inhibitory concentration (MIC) values indicate its effectiveness against both planktonic and biofilm-forming cells:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Haemophilus parainfluenzae | 0.49 |

| Haemophilus influenzae | 0.49 |

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

- Cytotoxicity in Colorectal Cancer : A study involving HCT116 cells treated with varying concentrations of the compound revealed a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent .

- Antibacterial Efficacy : Another study focused on the antibacterial properties demonstrated that this compound effectively inhibited biofilm formation, which is crucial for managing chronic bacterial infections .

特性

IUPAC Name |

ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-18-13(16)12-8-11(14-15-12)9-5-4-6-10(7-9)17-2/h4-8H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAFPHAPTHNKIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628469 | |

| Record name | Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723339-63-7 | |

| Record name | Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。